1-(Ethylsulfanyl)-4-(methylsulfanyl)benzene

Catalog No.
S8278344
CAS No.
83500-75-8
M.F
C9H12S2
M. Wt
184.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Ethylsulfanyl)-4-(methylsulfanyl)benzene

CAS Number

83500-75-8

Product Name

1-(Ethylsulfanyl)-4-(methylsulfanyl)benzene

IUPAC Name

1-ethylsulfanyl-4-methylsulfanylbenzene

Molecular Formula

C9H12S2

Molecular Weight

184.3 g/mol

InChI

InChI=1S/C9H12S2/c1-3-11-9-6-4-8(10-2)5-7-9/h4-7H,3H2,1-2H3

InChI Key

AEDSXQXZOBRTRV-UHFFFAOYSA-N

SMILES

CCSC1=CC=C(C=C1)SC

Canonical SMILES

CCSC1=CC=C(C=C1)SC

1-(Ethylsulfanyl)-4-(methylsulfanyl)benzene, also known as 4-(methylsulfanyl)-1-(ethylsulfanyl)benzene, is an organic compound that belongs to the class of aromatic compounds. It features a benzene ring substituted with both an ethylsulfanyl group and a methylsulfanyl group at the para position. The molecular formula for this compound is C10H14S2C_{10}H_{14}S_2, and it has a molecular weight of approximately 198.34 g/mol. The presence of sulfur atoms in its structure contributes to its unique chemical properties, making it of interest in various fields, including organic synthesis and medicinal chemistry.

The chemical reactivity of 1-(ethylsulfanyl)-4-(methylsulfanyl)benzene can be attributed to the functional groups present in its structure. Key reactions include:

  • Nucleophilic Substitution Reactions: The sulfur atoms can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
  • Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as Friedel-Crafts alkylation or acylation, where the ethyl or methyl groups can influence the regioselectivity and reactivity of the aromatic system.
  • Oxidation Reactions: The sulfanyl groups can be oxidized to sulfoxides or sulfones, which may alter the compound's biological activity.

Compounds containing sulfur are often investigated for their biological activities. While specific studies on 1-(ethylsulfanyl)-4-(methylsulfanyl)benzene may be limited, similar compounds have shown various pharmacological properties, including:

  • Antimicrobial Activity: Some sulfide derivatives exhibit antibacterial and antifungal properties.
  • Antioxidant Properties: Sulfur-containing compounds can act as antioxidants, scavenging free radicals and reducing oxidative stress.
  • Potential Anti-inflammatory Effects: Certain derivatives may modulate inflammatory pathways, suggesting potential therapeutic applications.

The synthesis of 1-(ethylsulfanyl)-4-(methylsulfanyl)benzene can be achieved through several methods:

  • Friedel-Crafts Alkylation: This method involves the alkylation of a methylsulfanyl-substituted benzene with an ethyl halide in the presence of a Lewis acid catalyst (e.g., aluminum chloride).
  • Nucleophilic Substitution: Starting from a suitable precursor such as 4-chloromethylthio toluene, nucleophilic substitution with sodium ethyl sulfide can yield the desired compound.
  • Direct Sulfanylation: Utilizing thiol reagents in the presence of a base can facilitate the direct introduction of both ethyl and methyl sulfanyl groups onto the benzene ring.

1-(Ethylsulfanyl)-4-(methylsulfanyl)benzene has potential applications in:

  • Pharmaceutical Industry: As a building block for synthesizing biologically active compounds.
  • Agrochemicals: Possible use in developing novel pesticides or herbicides due to its potential biological activity.
  • Material Science: Investigation into its properties for use in organic electronics or as stabilizers in polymer formulations.

Interaction studies typically involve examining how 1-(ethylsulfanyl)-4-(methylsulfanyl)benzene interacts with biological targets or other chemical species. Research may focus on:

  • Protein Binding Studies: Understanding how this compound binds to proteins could elucidate its mechanism of action in biological systems.
  • Reactivity with Oxidants: Evaluating how it reacts with reactive oxygen species could provide insights into its antioxidant capabilities.

Several compounds share structural similarities with 1-(ethylsulfanyl)-4-(methylsulfanyl)benzene. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1-Methyl-4-methylthio-benzeneC8H10SC_8H_{10}SContains only one methylthio group
1-Ethyl-4-methylthio-benzeneC9H12SC_9H_{12}SEthyl group replaces one hydrogen on benzene
1-Ethyl-3-methylthio-benzeneC9H12SC_9H_{12}SDifferent substitution pattern on benzene
4-Methylthio-phenolC7H8OSC_7H_8OSContains hydroxyl group instead of ethyl group

Uniqueness

The uniqueness of 1-(ethylsulfanyl)-4-(methylsulfanyl)benzene lies in its dual sulfanyl substitutions at the para position on the benzene ring, which may enhance its reactivity and biological activity compared to other similar compounds that possess only one type of substituent or different positional arrangements.

XLogP3

3.3

Hydrogen Bond Acceptor Count

2

Exact Mass

184.03804273 g/mol

Monoisotopic Mass

184.03804273 g/mol

Heavy Atom Count

11

Dates

Last modified: 11-23-2023

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